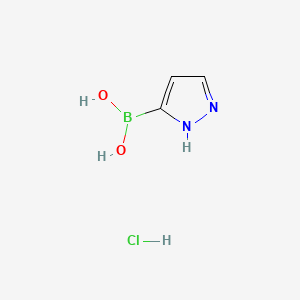

(1H-Pyrazol-3-yl)boronic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1H-Pyrazol-3-yl)boronic acid hydrochloride is a chemical compound with the molecular formula C3H6BClN2O2 and a molecular weight of 148.35 g/mol . It is a boronic acid derivative containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazol-3-yl)boronic acid hydrochloride typically involves the reaction of pyrazole with boronic acid under specific conditions. One common method is the palladium-catalyzed coupling reaction, where pyrazole is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale palladium-catalyzed coupling reactions. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

(1H-Pyrazol-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The boronic acid group can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted pyrazoles .

Aplicaciones Científicas De Investigación

(1H-Pyrazol-3-yl)boronic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical assays.

Mecanismo De Acción

The mechanism of action of (1H-Pyrazol-3-yl)boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The pyrazole ring also contributes to the compound’s binding affinity and specificity for certain molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

- 1H-Pyrazole-4-boronic acid

- 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester

- 1H-Pyrazole-5-boronic acid

Uniqueness

(1H-Pyrazol-3-yl)boronic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Actividad Biológica

(1H-Pyrazol-3-yl)boronic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

The compound exhibits various biological activities, primarily as an inhibitor in cancer treatment and metabolic pathways. Its boronic acid functionality enables it to interact with biological targets effectively, leading to significant therapeutic implications.

1. Anticancer Activity

This compound has been studied for its potential as an anticancer agent, particularly through its role as an inhibitor of lactate dehydrogenase (LDH), which is crucial for cancer cell metabolism. LDH is often overexpressed in tumors, facilitating the conversion of pyruvate to lactate, thereby promoting anaerobic glycolysis—a hallmark of cancer cells.

Case Study: Inhibition of LDH

A study reported the discovery and optimization of pyrazole-based inhibitors targeting LDHA and LDHB. Compound 63 demonstrated low nanomolar inhibition against these enzymes and effectively reduced lactate production in pancreatic cancer (MiaPaCa2) and sarcoma (A673) cell lines. The robust target engagement was confirmed using the Cellular Thermal Shift Assay (CETSA), indicating a strong binding affinity and prolonged action against LDHA, which is crucial for inhibiting tumor growth .

2. BRAF Inhibition

Another significant area of research involves the inhibition of mutant BRAF, a common mutation in melanoma. Compounds related to (1H-Pyrazol-3-yl)boronic acid have shown promise in inhibiting BRAF activity, leading to decreased ERK activation and cell proliferation in BRAF mutant melanoma cell lines.

Table 1: Biological Activities of BRAF Inhibitors

| Compound | IC50 BRAF (μM) | IC50 ppERK (μM) | GI50 SRB (μM) |

|---|---|---|---|

| 1a | 1.60 | 5.8 | 7.4 |

| 1j | 0.24 | 0.58 | 0.87 |

| 1h | 0.23 | 1.09 | 1.15 |

This table summarizes the inhibitory potency of various compounds against BRAF and ERK pathways, highlighting the effectiveness of certain pyrazole derivatives .

The mechanism through which this compound exerts its biological activity involves:

- Enzyme Inhibition : The boronic acid moiety allows for reversible covalent bonding with serine or cysteine residues in target enzymes, leading to inhibition.

- Target Engagement : Studies have shown that the compound can effectively bind to active sites on enzymes like LDH and BRAF, disrupting their normal function and metabolic pathways critical for tumor survival .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazole derivatives indicate that modifications at specific positions can significantly alter their biological activity:

- Substituents at Position 3 : Variations at this position have been shown to enhance binding affinity towards target enzymes.

- Functional Group Influence : The presence of electron-donating or withdrawing groups can modulate the potency of these compounds against specific targets.

Propiedades

IUPAC Name |

1H-pyrazol-5-ylboronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-1-2-5-6-3;/h1-2,7-8H,(H,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVMFPRVYZDAPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718339 |

Source

|

| Record name | 1H-Pyrazol-5-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314216-33-5 |

Source

|

| Record name | 1H-Pyrazol-5-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.